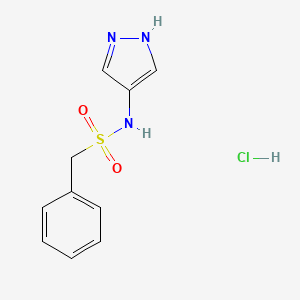![molecular formula C14H10Cl2N4OS B2360016 N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide CAS No. 379238-27-4](/img/structure/B2360016.png)
N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide, also known as DPA-714, is a novel ligand that has been developed for imaging and studying the translocator protein (TSPO) in the central nervous system (CNS). TSPO is a mitochondrial protein that is involved in the regulation of cholesterol transport and steroidogenesis, and has been implicated in a variety of CNS disorders such as neuroinflammation, neurodegeneration, and psychiatric disorders.
作用机制
N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide binds to TSPO with high affinity and specificity, and has been shown to have a low affinity for other mitochondrial proteins. TSPO is involved in the transport of cholesterol across the mitochondrial membrane, and has been implicated in the regulation of mitochondrial function and apoptosis. The exact mechanism of action of N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is not fully understood, but it is thought to modulate TSPO activity and downstream signaling pathways.
Biochemical and physiological effects:
N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has been shown to have minimal toxicity and side effects in preclinical and clinical studies. It has a high affinity for TSPO and can be used to visualize and quantify TSPO expression in vivo. N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has been shown to have anti-inflammatory and neuroprotective effects in animal models of CNS disorders. It has also been shown to modulate mitochondrial function and apoptosis in vitro.
实验室实验的优点和局限性
N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has several advantages for lab experiments. It is a highly specific ligand for TSPO and can be used to visualize and quantify TSPO expression in vivo. It has minimal toxicity and side effects, making it safe for use in preclinical and clinical studies. However, N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has some limitations. It has a short half-life, which limits its use in longitudinal studies. It also has limited ability to cross the blood-brain barrier, which may limit its use in imaging TSPO in certain brain regions.
未来方向
There are several future directions for N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide research. One direction is to explore the role of TSPO in CNS disorders and to develop new ligands that can target TSPO with higher affinity and specificity. Another direction is to investigate the use of N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide in combination with other imaging agents to provide a more comprehensive picture of CNS disorders. Finally, there is a need to develop new imaging methods that can overcome the limitations of N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide, such as its short half-life and limited ability to cross the blood-brain barrier.
合成方法
N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide can be synthesized through a multistep process starting from 3,4-dichloroaniline. The first step involves the conversion of 3,4-dichloroaniline to 3,4-dichlorophenyl isothiocyanate, which is then reacted with 3-amino-1,2,4-triazole to form the corresponding thiourea. The thiourea is then reacted with 3-bromo-2-chloropyridine in the presence of a palladium catalyst to form the final product, N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide.
科学研究应用
N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has been used extensively in preclinical and clinical studies as a radioligand for imaging TSPO in the CNS. TSPO is upregulated in a variety of CNS disorders, and N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide can be used to visualize and quantify the extent of TSPO expression in vivo using positron emission tomography (PET). N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has been used to study TSPO expression in a variety of CNS disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4OS/c15-10-5-4-9(7-11(10)16)17-13(21)8-22-14-19-18-12-3-1-2-6-20(12)14/h1-7H,8H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDUPLXOUQMTPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]propanamide](/img/structure/B2359933.png)

![1-ethyl-5-((2-fluorobenzyl)thio)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2359935.png)

![5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2359937.png)
![N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2359938.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2359940.png)


![methyl 4-((3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2359943.png)
![1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2359944.png)
![2-((1-(4-fluorophenyl)-4-((2-hydroxyethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2359947.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2359954.png)
